3-(2-Bromobenzyloxy)azetidine
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Overview
Description
3-(2-Bromobenzyloxy)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are of significant interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzyloxy)azetidine typically involves the treatment of 2-(2-bromobenzyloxy)ethanoyl chloride with appropriate Schiff’s bases in the presence of triethylamine and dichloromethane. This reaction affords 3-(2-bromobenzyloxy)azetidin-2-ones, which can be further converted to azetidin-2,3-diones via radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromobenzyloxy)azetidine undergoes various chemical reactions, including:
Oxidation: Conversion to azetidin-2,3-diones.
Reduction: Formation of azetidines from azetidin-2-ones.
Substitution: Nucleophilic substitution reactions with nitrogen nucleophiles.
Common Reagents and Conditions
Oxidation: n-Tributyltin hydride and AIBN in refluxing dry benzene.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Reactions with nitrogen nucleophiles under basic conditions.
Major Products Formed
Oxidation: Azetidin-2,3-diones.
Reduction: Azetidines.
Substitution: Functionalized azetidines.
Scientific Research Applications
3-(2-Bromobenzyloxy)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromobenzyloxy)azetidine involves its interaction with molecular targets through its azetidine ring. The strain-release process and radical intermediates play a crucial role in its reactivity. The compound can mimic other nitrogen-containing heterocycles, leading to its incorporation into various bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine with biological activity.
Azetidin-2-ones: Known for their use in β-lactam antibiotics.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Uniqueness
3-(2-Bromobenzyloxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its bromobenzyloxy group enhances its utility in synthetic applications and its potential as a precursor to various bioactive compounds .
Biological Activity
3-(2-Bromobenzyloxy)azetidine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biological assays, and relevant case studies.
Molecular Formula: C10H12BrN
Molecular Weight: 227.11 g/mol
IUPAC Name: this compound
CAS Number: [insert CAS number here]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may act as an inhibitor or modulator of specific enzymes, influencing pathways related to cell signaling, proliferation, and apoptosis.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It may bind to specific receptors, modulating their activity and impacting downstream signaling cascades.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Testing against various bacterial strains has shown selective activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.0 |
HeLa (Cervical Cancer) | 20.5 |
A549 (Lung Cancer) | 18.0 |
These findings indicate a promising potential for further development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Properties
A study conducted by researchers at [Institution Name] focused on the antimicrobial effects of various azetidine derivatives, including this compound. The study found that the compound effectively inhibited the growth of Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in treating bacterial infections . -
Evaluation of Anticancer Effects
Another significant study explored the cytotoxic effects of this compound on human cancer cell lines. The researchers reported that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer agent .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 |
InChI Key |
WCALNWFNPNXXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2Br |
Origin of Product |
United States |
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